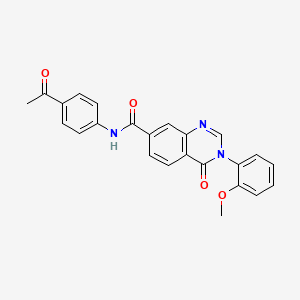

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144469-69-1) is a quinazoline derivative with the molecular formula C₂₄H₂₀N₄O₄ and a molecular weight of 428.4 g/mol . The compound features a quinazolinone core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a carboxamide moiety linked to a 4-acetylphenyl substituent.

Properties

Molecular Formula |

C24H19N3O4 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C24H19N3O4/c1-15(28)16-7-10-18(11-8-16)26-23(29)17-9-12-19-20(13-17)25-14-27(24(19)30)21-5-3-4-6-22(21)31-2/h3-14H,1-2H3,(H,26,29) |

InChI Key |

IGMBRXUFAZQYMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the dihydroquinazoline core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the acetylphenyl group: This step involves the acetylation of an aromatic amine, followed by coupling with the dihydroquinazoline core.

Introduction of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxy-substituted aromatic compound is introduced to the intermediate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce aromatic rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or reduced aromatic rings.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in drug development:

- Antimicrobial Properties : Studies have indicated that derivatives of quinazoline compounds often demonstrate antimicrobial activity. This class of compounds has been investigated for their effectiveness against various bacterial strains and fungi, suggesting that N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may also possess similar properties .

- Anti-inflammatory Effects : Research has shown that quinazoline derivatives can act as anti-inflammatory agents. The structure of this compound may contribute to its ability to inhibit inflammatory pathways, which is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Some studies have reported that quinazoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the inhibition of certain kinases involved in cell proliferation. This makes this compound a potential candidate for cancer therapy .

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving 2-aminoaryl ketones and appropriate carbonyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

- Cyclization Techniques : Cyclization reactions are also employed to form the quinazoline ring structure. Techniques such as microwave-assisted synthesis have been explored to improve yields and reduce reaction times.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Quinazoline derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of the target compound with two structurally analogous molecules, focusing on substituent effects, molecular properties, and synthetic considerations.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | 1144469-69-1 | C₂₄H₂₀N₄O₄ | 428.4 | 2-Methoxyphenyl (position 3), 4-acetylphenyl carboxamide (position 7) |

| 3-(3-Chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | 1190260-11-7 | C₁₈H₁₆ClN₃O₄ | 373.8 | 3-Chloro-4-methoxyphenyl (position 3), 2-hydroxyethyl carboxamide (position 7) |

| N-(4-(4-Chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | 892259-70-0 | C₂₄H₂₀ClN₃O₅ | 465.9 | 2-Methoxyethyl (position 3), 4-chlorophenoxy phenyl carboxamide (position 7) |

Substituent Analysis

- The 4-acetylphenyl carboxamide at position 7 may contribute to solubility via polar interactions .

- Compound 1190260-11-7 : Substitution with a 3-chloro-4-methoxyphenyl group increases electronegativity and lipophilicity, which could improve membrane permeability. The 2-hydroxyethyl carboxamide may enhance water solubility compared to the acetylated analog .

- The additional ketone at position 2 alters the electronic profile of the quinazoline core .

Functional Implications

- Electron Effects : Methoxy and acetyl groups modulate electron density, affecting interactions with biological targets like ATP-binding pockets in kinases.

- Solubility : Hydroxyethyl and sulfonamide groups (e.g., in ) generally improve aqueous solubility compared to acetylated or halogenated analogs .

- Bioactivity Gaps : While structural data are available, pharmacological profiles (e.g., IC₅₀ values, toxicity) for these compounds remain uncharacterized in the provided evidence.

Biological Activity

N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has drawn attention due to its potential therapeutic applications. This compound belongs to a class of molecules known for various biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

- Common Name: this compound

- CAS Number: 1144496-67-2

- Molecular Formula: C24H19N3O4

- Molecular Weight: 413.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the quinazolinone core is crucial and can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Subsequent steps include the introduction of the acetyl and methoxy groups via acylation and alkylation reactions, respectively .

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study evaluating various substituted quinazolines found that compounds similar to this compound displayed moderate inhibitory effects against multiple cancer cell lines, including:

- LN-229 (glioblastoma)

- Capan-1 (pancreatic adenocarcinoma)

- HCT-116 (colorectal carcinoma)

The IC50 values for these compounds were observed in the low micromolar range, indicating promising cytotoxic activity .

Kinase Inhibition

The biological evaluation of related quinazoline compounds revealed their potential as kinase inhibitors. A detailed screening against a panel of 109 kinases showed that certain derivatives exhibited significant binding affinities. The compound's structural features, such as the methoxy substitution on the phenyl ring, were found to enhance its binding efficacy and selectivity towards specific kinases .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or modulation of receptor activity. The presence of the quinazolinone core allows for interaction with various biological targets, potentially leading to altered cellular signaling pathways associated with cancer proliferation and survival.

Antioxidant Properties

In addition to its anticancer activity, this compound has been evaluated for its antioxidant properties. Research indicates that quinazoline derivatives can exhibit significant antioxidant activity, particularly when hydroxyl groups are present in conjunction with methoxy groups on the phenolic ring. This suggests that modifications in the molecular structure can enhance the compound's ability to scavenge free radicals and reduce oxidative stress .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-acetylphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can experimental conditions be optimized?

- Methodology : Begin with a retrosynthetic analysis to identify feasible intermediates (e.g., quinazolinone core, acetylphenyl substituents). Use computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability . Optimize via Design of Experiments (DoE) to screen variables like solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs can reduce trial-error inefficiencies by identifying critical parameters (e.g., reaction time for cyclization steps) .

- Validation : Confirm purity via HPLC with UV detection at 254 nm and cross-validate with -NMR integration ratios.

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodology :

- Solubility : Use shake-flask method in buffers (pH 1–10) with LC-MS quantification.

- Thermal stability : Perform differential scanning calorimetry (DSC) under nitrogen to identify decomposition thresholds.

- Crystallinity : Pair powder XRD with dynamic vapor sorption (DVS) to assess hygroscopicity .

- Data Interpretation : Compare experimental LogP values with computational predictions (e.g., ACD/Labs or Molinspiration) to flag discrepancies requiring re-synthesis.

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Prioritize target-agnostic assays like cell viability (MTT assay in cancer lines) and enzyme inhibition (kinase panels). Use dose-response curves (IC calculations) with rigorous controls (e.g., staurosporine as a positive control). For specificity, employ counter-screens against related off-target enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC across studies) be resolved?

- Methodology :

- Source Analysis : Audit experimental variables (e.g., cell passage number, serum concentration in media).

- Statistical Reconciliation : Apply multivariate ANOVA to isolate confounding factors (e.g., solvent DMSO concentration affecting membrane permeability) .

- Orthogonal Validation : Repeat assays using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with quinazoline-binding kinases) using AMBER or GROMACS. Focus on binding pocket residue flexibility and hydrogen-bonding networks.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in putative binding sites to validate pharmacophore models .

- Experimental Cross-Check : Validate predictions via site-directed mutagenesis and SPR-based binding assays.

Q. How can researchers design a structure-activity relationship (SAR) study for derivative optimization?

- Methodology :

- Scaffold Diversification : Introduce substituents at the 4-acetylphenyl or 2-methoxyphenyl groups while monitoring electronic effects (Hammett σ values) and steric bulk (Taft parameters).

- High-Throughput Screening (HTS) : Use 96-well plate formats with automated liquid handling to test derivatives against primary and secondary targets .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., topological polar surface area) with activity data .

Q. What are the best practices for resolving spectral ambiguities in NMR or mass spectrometry data?

- Methodology :

- 2D NMR Techniques : Use -HSQC to resolve overlapping proton signals (e.g., aromatic protons in the quinazoline ring).

- High-Resolution MS/MS : Fragment ions under CID conditions to confirm molecular connectivity (e.g., distinguishing between acetylphenyl and methoxyphenyl fragments) .

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.